molecular formula C15H24O2 B14318867 6-(7-Hydroxy-6-methylhept-5-EN-2-YL)-3-methylcyclohex-2-EN-1-one CAS No. 112239-72-2

6-(7-Hydroxy-6-methylhept-5-EN-2-YL)-3-methylcyclohex-2-EN-1-one

Katalognummer: B14318867
CAS-Nummer: 112239-72-2
Molekulargewicht: 236.35 g/mol
InChI-Schlüssel: FVWXOTXIQKDBTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(7-Hydroxy-6-methylhept-5-EN-2-YL)-3-methylcyclohex-2-EN-1-one is a complex organic compound known for its unique structure and properties. This compound is characterized by a cyclohexene ring substituted with a hydroxy-methylheptenyl group and a methyl group. It is a triterpenoid, a class of chemical compounds composed of three terpene units with a molecular formula of C30H46O2 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(7-Hydroxy-6-methylhept-5-EN-2-YL)-3-methylcyclohex-2-EN-1-one typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in these reactions include organometallic compounds, oxidizing agents, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of specialized equipment to handle the complex reactions involved .

Analyse Chemischer Reaktionen

Types of Reactions

6-(7-Hydroxy-6-methylhept-5-EN-2-YL)-3-methylcyclohex-2-EN-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the double bonds can produce saturated hydrocarbons .

Wissenschaftliche Forschungsanwendungen

6-(7-Hydroxy-6-methylhept-5-EN-2-YL)-3-methylcyclohex-2-EN-1-one has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-(7-Hydroxy-6-methylhept-5-EN-2-YL)-3-methylcyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other triterpenoids with variations in their functional groups and ring structures. Examples include:

Uniqueness

What sets 6-(7-Hydroxy-6-methylhept-5-EN-2-YL)-3-methylcyclohex-2-EN-1-one apart is its specific arrangement of functional groups and the presence of both a hydroxy-methylheptenyl group and a methyl group on the cyclohexene ring. This unique structure contributes to its distinct chemical and biological properties .

Eigenschaften

112239-72-2

Molekularformel

C15H24O2

Molekulargewicht

236.35 g/mol

IUPAC-Name

6-(7-hydroxy-6-methylhept-5-en-2-yl)-3-methylcyclohex-2-en-1-one

InChI

InChI=1S/C15H24O2/c1-11-7-8-14(15(17)9-11)13(3)6-4-5-12(2)10-16/h5,9,13-14,16H,4,6-8,10H2,1-3H3

InChI-Schlüssel

FVWXOTXIQKDBTG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)C(CC1)C(C)CCC=C(C)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.